1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1417566-78-9
VCID: VC2721982
InChI: InChI=1S/C8H3BrCl3F3O/c9-5-2-1-4(7(13,14)15)3-6(5)16-8(10,11)12/h1-3H
SMILES: C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Br
Molecular Formula: C8H3BrCl3F3O
Molecular Weight: 358.4 g/mol

1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene

CAS No.: 1417566-78-9

Cat. No.: VC2721982

Molecular Formula: C8H3BrCl3F3O

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene - 1417566-78-9

Specification

CAS No. 1417566-78-9
Molecular Formula C8H3BrCl3F3O
Molecular Weight 358.4 g/mol
IUPAC Name 1-bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H3BrCl3F3O/c9-5-2-1-4(7(13,14)15)3-6(5)16-8(10,11)12/h1-3H
Standard InChI Key WZNDQUHYMCBPTP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Br
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Br

Introduction

Structural Characteristics

Molecular Structure

1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene belongs to the family of halogenated aromatic compounds. Its structure consists of a benzene ring with three key substituents:

  • A bromine atom at position 1

  • A trichloromethoxy group (-OCCl₃) at position 2

  • A trifluoromethyl group (-CF₃) at position 4

This arrangement creates a highly substituted aromatic compound with multiple halogen atoms, which significantly influences its chemical reactivity and physical properties. The closest structurally characterized analog is 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene, which differs only in having fluorine atoms instead of chlorine in the methoxy group .

Predicted Physical Properties

Based on the properties of similar compounds, the following physical characteristics can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular Weight~375 g/molCalculated from molecular formula
Physical StateLiquid at room temperatureBased on similar benzene derivatives
Boiling Point~200-220°C at 760 mmHgExtrapolated from 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (189.7°C)
Density~1.8-2.0 g/cm³Higher than 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (1.7 g/cm³)
LogP>4.2Expected to be higher than 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (4.18)

The presence of multiple halogen atoms (bromine, chlorine, and fluorine) contributes to the compound's relatively high density and boiling point compared to non-halogenated aromatic compounds.

Chemical Properties and Reactivity

Reactivity Patterns

The presence of three electron-withdrawing groups on the benzene ring significantly influences the reactivity of 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene. The following reactivity patterns can be anticipated:

  • Reduced electron density in the aromatic ring due to multiple electron-withdrawing groups

  • Deactivation toward electrophilic aromatic substitution reactions

  • Enhanced susceptibility to nucleophilic aromatic substitution, particularly at the bromine position

  • Potential for metal-catalyzed coupling reactions involving the carbon-bromine bond

Similar compounds like 1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzene participate in nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles such as amines or thiols.

Chemical Stability

The compound is expected to exhibit:

  • High stability toward oxidation due to the presence of halogen substituents

  • Resistance to acidic conditions

  • Potential sensitivity to strong bases, which might attack the trichloromethoxy group

  • Stability under normal storage conditions, similar to other halogenated aromatic compounds

Applications and Research Relevance

Research Value

The compound's value in research stems from:

  • Its unique substitution pattern, offering opportunities for structure-activity relationship studies

  • The presence of both trichloromethoxy and trifluoromethyl groups, allowing selective functionalization

  • Potential for exploring halogen bonding interactions in crystal engineering

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide insight into the potential properties of 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene:

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzeneC₈H₃BrF₆O-OCF₃ group instead of -OCCl₃Molecular weight: 309.00 g/mol
1-Bromo-2-methyl-4-(trifluoromethyl)benzeneC₈H₆BrF₃-CH₃ group instead of -OCCl₃EC Number: 848-596-9
1-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzeneC₈H₅BrF₄O-F and -OCH₃ groups in different positionsUsed as synthetic intermediate
1-Bromo-4-chloro-2-(trifluoromethyl)benzeneC₇H₃BrClF₃-Cl at position 4, no -OCCl₃Melting point: 18-20°C, Boiling point: 189.7°C
2-Bromo-1-methoxy-4-(trifluoromethyl)benzeneC₈H₆BrF₃O-OCH₃ instead of -OCCl₃, different positionEC Number: 641-156-5

Structure-Property Relationships

The substitution of -OCF₃ with -OCCl₃ in 1-Bromo-2-(trichloromethoxy)-4-(trifluoromethyl)benzene is expected to impact the compound's properties in the following ways:

  • Physical Properties: Increased molecular weight and likely higher boiling point compared to the trifluoromethoxy analog.

  • Electron Distribution: Slightly different electronic effects, as chlorine is less electronegative than fluorine but has stronger polarizability.

  • Steric Effects: The larger size of chlorine atoms compared to fluorine may introduce additional steric constraints, potentially affecting reactivity at nearby positions.

  • Lipophilicity: Likely increase in LogP value, enhancing lipophilicity compared to fluorinated analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator